molecular formula C10H9NO3 B1275655 3,4-Methylenedioxyphenethyl isocyanate CAS No. 62334-09-2

3,4-Methylenedioxyphenethyl isocyanate

Cat. No.: B1275655
CAS No.: 62334-09-2
M. Wt: 191.18 g/mol
InChI Key: PMNWWZBYKGUQPZ-UHFFFAOYSA-N
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Description

3,4-Methylenedioxyphenethyl isocyanate is an organic compound with the molecular formula C10H9NO3 It is a derivative of phenethylamine and contains both a methylenedioxy group and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxyphenethyl isocyanate can be synthesized through the reaction of 3,4-methylenedioxyphenethylamine with phosgene or triphosgene under controlled conditions. The reaction typically involves the following steps:

  • Dissolving 3,4-methylenedioxyphenethylamine in an appropriate solvent such as dichloromethane.
  • Adding phosgene or triphosgene to the solution while maintaining a low temperature to control the reaction rate.
  • Allowing the reaction to proceed until the formation of this compound is complete.
  • Purifying the product through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.

Chemical Reactions Analysis

Types of Reactions: 3,4-Methylenedioxyphenethyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

    Polymerization Reactions: The isocyanate group can undergo polymerization to form polyurethanes when reacted with polyols.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Polyols: React with the isocyanate group to form polyurethanes.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

3,4-Methylenedioxyphenethyl isocyanate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the isocyanate functional group into molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polyurethanes, which are used in various applications such as foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,4-Methylenedioxyphenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The methylenedioxy group may also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    Phenethyl isocyanate: Similar structure but lacks the methylenedioxy group.

    3,4-Methylenedioxyphenyl isocyanate: Similar structure but differs in the position of the isocyanate group.

    4-Methoxyphenethyl isocyanate: Similar structure but contains a methoxy group instead of a methylenedioxy group.

Uniqueness: 3,4-Methylenedioxyphenethyl isocyanate is unique due to the presence of both the methylenedioxy group and the isocyanate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. The methylenedioxy group can influence the compound’s electronic properties and interactions with other molecules, while the isocyanate group provides a reactive site for chemical modifications.

Properties

IUPAC Name

5-(2-isocyanatoethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNWWZBYKGUQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403081
Record name 3,4-Methylenedioxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62334-09-2
Record name 3,4-Methylenedioxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-isocyanatoethyl)-2H-1,3-benzodioxole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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